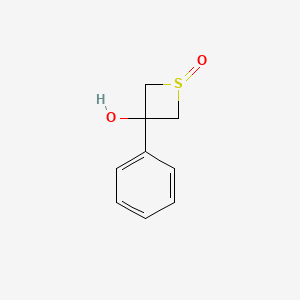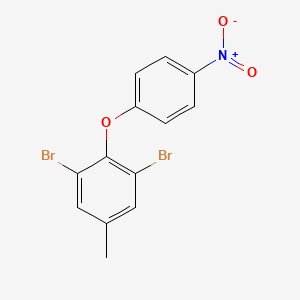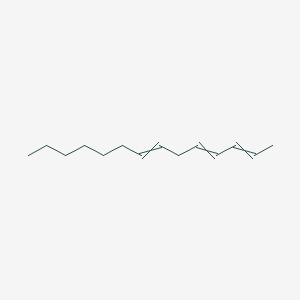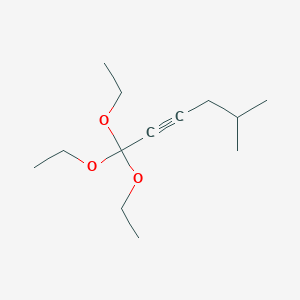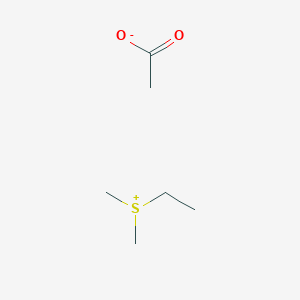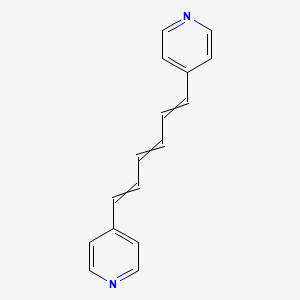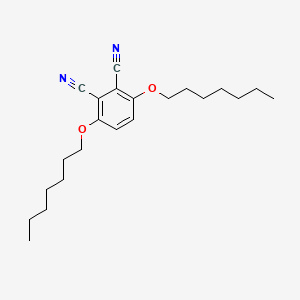![molecular formula C10H12Cl2O B14293843 5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one CAS No. 116073-12-2](/img/structure/B14293843.png)
5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dichloro-6-cyclopropyl-6-methylspiro[23]hexan-4-one is a chemical compound with the molecular formula C₆H₆Cl₂O It is characterized by a spirocyclic structure, which includes a cyclopropyl group and two chlorine atoms attached to the hexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with chlorine in the presence of a catalyst. The reaction conditions typically include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Catalyst: Lewis acids such as aluminum chloride (AlCl₃)
Solvent: Non-polar solvents like dichloromethane (CH₂Cl₂)
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopropylmethyl ketone is chlorinated under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirohexanones with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to specific biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dichlorospiro[2.3]hexan-4-one
- 6-Cyclopropyl-6-methylspiro[2.3]hexan-4-one
- 5,5-Dichloro-6-methylspiro[2.3]hexan-4-one
Uniqueness
5,5-Dichloro-6-cyclopropyl-6-methylspiro[23]hexan-4-one is unique due to its specific combination of structural features, including the presence of both cyclopropyl and dichloro groups
Eigenschaften
CAS-Nummer |
116073-12-2 |
|---|---|
Molekularformel |
C10H12Cl2O |
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
5,5-dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one |
InChI |
InChI=1S/C10H12Cl2O/c1-8(6-2-3-6)9(4-5-9)7(13)10(8,11)12/h6H,2-5H2,1H3 |
InChI-Schlüssel |
CRHASBUSGVWLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CC2)C(=O)C1(Cl)Cl)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
